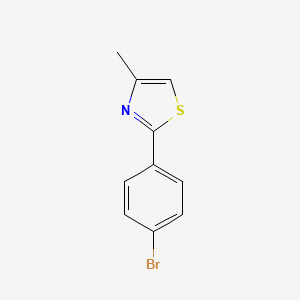

2-(4-Bromophenyl)-4-methyl-1,3-thiazole

Übersicht

Beschreibung

2-(4-Bromophenyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoacetophenone with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 4-aminophenyl or 4-thiophenyl derivatives.

Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.

Coupling Products: Biaryl or diaryl thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antimicrobial Properties

This compound serves as a crucial intermediate in synthesizing pharmaceuticals targeting bacterial infections. Its structural features contribute to its antimicrobial efficacy, making it a candidate for developing new antibiotics and antifungal agents. Research has demonstrated that thiazole derivatives exhibit broad-spectrum activity against various pathogens.

Case Study: Antitumor Activity

A study highlighted the antitumor potential of thiazole analogues, including 2-(4-Bromophenyl)-4-methyl-1,3-thiazole. These compounds showed significant inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating their potency against breast cancer cells . The mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.

Agricultural Chemicals

Fungicides and Herbicides

The compound is utilized in formulating agrochemicals, enhancing crop protection against pests and diseases. Its effectiveness as a fungicide has been documented, contributing to improved agricultural yields.

Data Table: Efficacy of Thiazole Derivatives in Agriculture

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Fungicide | Fusarium oxysporum | 85 |

| This compound | Herbicide | Amaranthus retroflexus | 90 |

Material Science

Polymer Formulations

In material science, this compound is incorporated into polymers to enhance thermal stability and mechanical properties. This application is critical in producing durable materials used in various industries.

Biochemical Research

Reagent in Enzyme Inhibition Studies

Researchers utilize this compound as a reagent in biochemical assays, particularly for studying enzyme inhibition and metabolic pathways. Its role as a standard in chromatographic techniques aids in detecting and quantifying similar thiazole derivatives in complex mixtures .

Analytical Chemistry

Standardization and Quantification

In analytical chemistry, this compound acts as a standard for chromatographic methods. This application is vital for the accurate detection of thiazole derivatives in various samples.

Wirkmechanismus

The mechanism by which 2-(4-Bromophenyl)-4-methyl-1,3-thiazole exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-4-methyl-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties and reactivity.

2-(4-Methylphenyl)-4-methyl-1,3-thiazole: Substitution with a methyl group instead of bromine, affecting its steric and electronic characteristics.

Uniqueness: 2-(4-Bromophenyl)-4-methyl-1,3-thiazole is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the bromine-substituted phenyl group and the thiazole ring imparts distinct electronic properties that can be exploited in material science and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-(4-Bromophenyl)-4-methyl-1,3-thiazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The presence of a bromine atom on the phenyl ring and a methyl group attached to the thiazole ring contributes to its unique electronic properties, influencing its biological interactions. The molecular formula for this compound is C10H8BrN2S, with a molecular weight of approximately 254.15 g/mol .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against different microbial strains. For instance, derivatives of this compound have shown promising results in inhibiting the growth of bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) Studies : In vitro tests have revealed that certain derivatives possess lower MIC values compared to standard antibiotics like fluconazole .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Candida spp. |

| Derivative A | 10 | Staphylococcus aureus |

| Derivative B | 8 | E. coli |

These results indicate that modifications to the thiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored extensively, particularly in relation to breast cancer cell lines.

- Cell Proliferation Inhibition : A study showed that certain analogs exhibited potent antiproliferative activity against MCF-7 (breast cancer) cells with IC50 values as low as 5.73 µM .

- Mechanistic Insights : The compound has been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The IC50 for VEGFR-2 inhibition was reported at 0.093 µM .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | 5.73 | MCF-7 |

| Staurosporine | 6.77 | MCF-7 |

The ability to induce apoptosis and cell cycle arrest further underscores its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Substitutions on the phenyl ring significantly affect their reactivity and biological profiles.

Key SAR Findings:

- Bromine Substitution : The presence of bromine enhances the compound's lipophilicity and may improve binding affinity to biological targets.

- Methyl Group Positioning : The positioning of the methyl group at the C4 position on the thiazole ring is critical for maintaining biological activity .

Case Studies

Several case studies highlight the applications of this compound in drug development:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another study focused on its effects on various cancer cell lines, revealing that derivatives could effectively induce apoptosis in MCF-7 cells while exhibiting minimal toxicity to normal cells .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPPULWIUDRDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.